molecular formula C10H11N3O2 B14000768 methyl (1H-benzimidazol-2-ylmethyl)carbamate CAS No. 74126-99-1

methyl (1H-benzimidazol-2-ylmethyl)carbamate

Cat. No.: B14000768
CAS No.: 74126-99-1
M. Wt: 205.21 g/mol
InChI Key: JFJSUKPELQCQHU-UHFFFAOYSA-N
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Description

Methyl (1H-benzimidazol-2-ylmethyl)carbamate, also known as carbendazim, is a widely used fungicide in agriculture. It belongs to the benzimidazole class of compounds and is known for its broad-spectrum antifungal activity. This compound is effective against a variety of fungal pathogens that affect crops, making it an essential tool in agricultural practices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1H-benzimidazol-2-ylmethyl)carbamate typically involves the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The final product is obtained after purification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as crystallization and filtration to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Methyl (1H-benzimidazol-2-ylmethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated benzimidazole derivatives, amine derivatives, and various substituted benzimidazole compounds .

Scientific Research Applications

Methyl (1H-benzimidazol-2-ylmethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of benzimidazole chemistry and its derivatives.

    Biology: The compound is studied for its antifungal properties and its effects on fungal cell structures.

    Medicine: Research is ongoing into its potential use in treating fungal infections in humans and animals.

    Industry: It is used in the formulation of fungicidal products for agricultural use

Mechanism of Action

The mechanism of action of methyl (1H-benzimidazol-2-ylmethyl)carbamate involves the inhibition of microtubule formation in fungal cells. This disruption of microtubules interferes with cell division, ultimately leading to the death of the fungal cells. The compound binds to the colchicine binding site on tubulin, preventing the polymerization of microtubules .

Comparison with Similar Compounds

Similar Compounds

    Benomyl: Another benzimidazole fungicide with similar antifungal properties.

    Thiabendazole: Used as an anthelmintic and fungicide.

    Albendazole: Primarily used as an anthelmintic but also has antifungal properties.

    Thiophanate-methyl: A fungicide that metabolizes into carbendazim in plants.

Uniqueness

Methyl (1H-benzimidazol-2-ylmethyl)carbamate is unique due to its broad-spectrum antifungal activity and its ability to inhibit microtubule formation. This makes it highly effective against a wide range of fungal pathogens, providing a versatile tool for both agricultural and medical applications .

Properties

CAS No.

74126-99-1

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl N-(1H-benzimidazol-2-ylmethyl)carbamate

InChI

InChI=1S/C10H11N3O2/c1-15-10(14)11-6-9-12-7-4-2-3-5-8(7)13-9/h2-5H,6H2,1H3,(H,11,14)(H,12,13)

InChI Key

JFJSUKPELQCQHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NCC1=NC2=CC=CC=C2N1

Origin of Product

United States

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